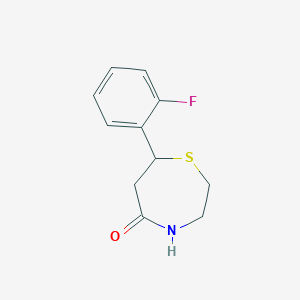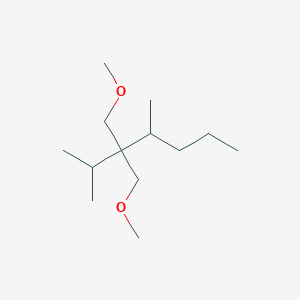
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is a hypoxia-inducible factor 2α (HIF-2α) inhibitor, which plays a crucial role in the regulation of cellular responses to low oxygen levels .
Preparation Methods
The synthesis of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the indanone derivative and the fluorobenzonitrile derivative.
Formation of the Indanone Intermediate: The indanone derivative is synthesized through a series of reactions, including halogenation and sulfonylation.
Coupling Reaction: The indanone intermediate is then coupled with the fluorobenzonitrile derivative using appropriate coupling reagents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzonitrile moiety, to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile has several scientific research applications, including :
Cancer Research: As a HIF-2α inhibitor, this compound is studied for its potential in treating clear cell renal cell carcinoma (ccRCC) and other cancers characterized by hypoxia-inducible factor dysregulation.
Biological Studies: The compound is used in studies to understand the role of HIF-2α in cellular processes and its impact on tumor growth and progression.
Drug Development: Researchers explore the compound’s potential as a therapeutic agent, evaluating its efficacy, pharmacokinetics, and safety in preclinical and clinical studies.
Industrial Applications: The compound’s unique chemical properties make it a valuable tool in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves the inhibition of hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a transcription factor that regulates the expression of genes involved in cellular responses to low oxygen levels . By inhibiting HIF-2α, the compound disrupts the hypoxia signaling pathway, leading to reduced tumor growth and progression in cancers characterized by HIF-2α dysregulation.
Comparison with Similar Compounds
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile can be compared with other HIF-2α inhibitors, such as PT2385 and PT2977 . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. For example:
PT2385: This first-generation HIF-2α inhibitor demonstrated clinical activity but had limitations due to variable pharmacokinetics and extensive metabolism.
PT2977: A second-generation HIF-2α inhibitor with improved potency and pharmacokinetic profile, achieved by structural modifications to enhance stability and reduce metabolism.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H10F3NO4S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-[(2,2-difluoro-7-methylsulfonyl-1-oxo-3H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6H,7H2,1H3 |
InChI Key |
SIBDOTIIPXTDQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CC(C2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)

![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)

![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
